1,2-bis(4-chlorophenyl)benzene
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Overview
Description
1,2-Bis(4-chlorophenyl)benzene is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a benzene ring
Preparation Methods
The synthesis of 1,2-bis(4-chlorophenyl)benzene typically involves the reaction of 4-chlorobenzyl chloride with benzene in the presence of a catalyst such as aluminum chloride (AlCl3). This reaction is an example of a Friedel-Crafts alkylation, where the benzene ring undergoes electrophilic substitution to form the desired product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
1,2-Bis(4-chlorophenyl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst, resulting in the formation of the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts to facilitate the reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2-Bis(4-chlorophenyl)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: This compound can be used in studies related to its biological activity and potential effects on living organisms. It may serve as a model compound for understanding the behavior of similar aromatic compounds in biological systems.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing. It may have potential as a precursor for the development of new drugs or as a tool for studying disease mechanisms.
Industry: In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.
Mechanism of Action
The mechanism by which 1,2-bis(4-chlorophenyl)benzene exerts its effects depends on the specific context of its use. In chemical reactions, it acts as a substrate that undergoes various transformations based on the reagents and conditions applied. In biological systems, its mechanism of action may involve interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
1,2-Bis(4-chlorophenyl)benzene can be compared with other similar compounds, such as dichlorodiphenyldichloroethane (DDD) and 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene. These compounds share structural similarities but differ in their chemical properties and applications .
Properties
IUPAC Name |
1,2-bis(4-chlorophenyl)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2/c19-15-9-5-13(6-10-15)17-3-1-2-4-18(17)14-7-11-16(20)12-8-14/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXVXTMJMDUELPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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